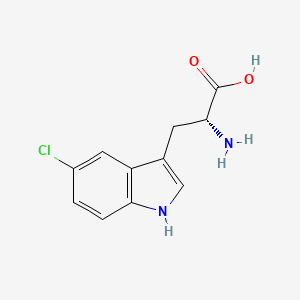

5-Chloro-D-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKKZLIDCNWKIN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551464 | |

| Record name | 5-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55325-48-9 | |

| Record name | 5-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Definitive Identification of 5-Chloro-D-tryptophan: A Senior Application Scientist's Guide to CAS Number and Structure Verification

An In-Depth Technical Guide for Researchers

Introduction: The Significance of Halogenated Tryptophan Analogs

5-Chloro-D-tryptophan is a non-proteinogenic amino acid, a synthetic derivative of the essential amino acid L-tryptophan. The incorporation of a chlorine atom onto the indole ring and the unnatural D-configuration of the chiral center bestow unique chemical and biological properties not found in its endogenous counterpart.[1] These modifications make it a valuable tool for researchers in drug development and biochemical research, particularly in the study of neurotransmitter pathways and as a building block for novel therapeutic agents.[1] Its structural similarity to serotonin allows it to potentially modulate neurological pathways, making it a compound of interest for developing treatments for neurological disorders.[1] Given the stereospecific nature of biological systems, ensuring the absolute identity and purity of the D-enantiomer is not merely a procedural formality but a critical prerequisite for valid and reproducible scientific outcomes.

This guide provides a comprehensive, field-proven framework for the unambiguous verification of this compound, integrating foundational data with rigorous analytical protocols.

Compound Identification: Establishing the Foundational Data

Before any experimental verification, it is crucial to collate the known identifiers for the target compound. It is important to note that while the L-enantiomer and the racemic DL-mixture are well-documented, a specific CAS number for the D-enantiomer is not consistently reported across major chemical databases, underscoring the importance of empirical verification.

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | Adapted from L-isomer[2] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2][3] |

| Molecular Weight | 238.67 g/mol | [2][3] |

| Exact Mass | 238.0509 g/mol | [4] |

| CAS Number (D-form) | Not consistently available | |

| CAS Number (L-form) | 52448-15-4 | [5][6] |

| CAS Number (DL-racemate) | 154-07-4 | [2][7][8] |

| SMILES (D-form) | NC(=O)O | Adapted from L-isomer[6] |

Note: The IUPAC name and SMILES string for the D-enantiomer are specified by the (R)-configuration at the alpha-carbon, in contrast to the (S)-configuration of the L-enantiomer.[3]

The Imperative of Stereospecific Verification

In drug development and biological research, enantiomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and metabolic properties. One enantiomer may be therapeutically active while the other could be inactive or even harmful. Therefore, confirming not only the chemical structure but also the specific stereochemistry is paramount. This guide outlines a self-validating, multi-pronged analytical workflow designed to provide absolute confidence in the identity and enantiomeric purity of this compound.

A Multi-Pronged Approach to Structure Verification

Caption: Integrated workflow for the definitive verification of this compound.

Part 1: Mass Spectrometry – Confirming Molecular Weight and Elemental Composition

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS), particularly with an electrospray ionization (ESI) source, is the gold standard for confirming the elemental composition of a small molecule.[9] For a halogenated compound like this compound, the isotopic pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak (M). Observing this ratio provides strong evidence for the presence of a single chlorine atom.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrument Setup:

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). This will detect the protonated molecule [M+H]⁺.

-

Mass Range: Scan a range appropriate for the expected mass (e.g., m/z 100-500).

-

Resolution: Set the instrument to a high resolution (>10,000) to enable accurate mass measurement.

-

-

Data Acquisition: Infuse the sample directly or via an LC system. Acquire the full scan mass spectrum.

-

Data Analysis (Self-Validation):

-

Accurate Mass: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical value (239.0583 Da).

-

Isotopic Pattern: Verify the presence of the [M+H+2]⁺ peak at m/z ~241.0554. The intensity ratio of the [M+H]⁺ to the [M+H+2]⁺ peak should be approximately 3:1. This confirms the presence of one chlorine atom.

-

Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur. For tryptophan and its derivatives, a common fragmentation is the loss of the carboxyl group or cleavage at the N-Cα bond.[10] Observing predictable fragments can provide additional structural confirmation.

-

| Parameter | Expected Value | Purpose |

| [M+H]⁺ Theoretical m/z | 239.0583 | Confirms elemental formula C₁₁H₁₂ClN₂O₂⁺ |

| [M+H+2]⁺ Theoretical m/z | 241.0554 | Confirms presence of ³⁷Cl isotope |

| Isotopic Ratio (M:M+2) | ~3:1 | Confirms the presence of one chlorine atom |

| Mass Accuracy | < 5 ppm | Ensures high confidence in the elemental formula |

Part 2: NMR Spectroscopy – Elucidating the Molecular Skeleton

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For this compound, ¹H NMR will confirm the substitution pattern on the indole ring, and ¹³C NMR will verify the carbon framework. The key is to demonstrate that the chlorine is at the 5-position and not another position (e.g., 4, 6, or 7).[11][12]

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often used for amino acids, but DMSO-d₆ will allow observation of exchangeable NH and OH protons.

-

Instrument Setup:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Experiments: Acquire standard 1D ¹H, 1D ¹³C, and optionally 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for unambiguous assignment.

-

-

Data Acquisition: Acquire spectra at a constant temperature (e.g., 298 K).

-

Data Analysis (Self-Validation):

-

Aromatic Region (¹H NMR): The substitution pattern is key. In 5-chloro-tryptophan, H-4 will appear as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet. The proton at C2 of the indole ring will be a singlet. This pattern is distinct from other chloro-isomers.

-

Aliphatic Region (¹H NMR): The α-proton and the two β-protons of the amino acid backbone will show characteristic shifts and couplings.

-

¹³C NMR: The carbon directly attached to the chlorine (C-5) will show a characteristic shift. The total number of carbon signals should match the molecular formula.

-

Comparison: Compare the acquired spectra with published data for tryptophan or related derivatives to support assignments.[12][13]

-

| Proton | Expected Multiplicity | Rationale |

| H-2 (indole) | Singlet (s) | No adjacent protons. |

| H-4 (indole) | Doublet (d) | Coupled only to H-6 (meta-coupling, small J). |

| H-6 (indole) | Doublet of Doublets (dd) | Coupled to H-4 and H-7. |

| H-7 (indole) | Doublet (d) | Coupled to H-6. |

| α-H | Triplet (t) or dd | Coupled to the two non-equivalent β-protons. |

| β-H's | Two Doublets of Doublets | Diastereotopic protons coupled to each other and the α-H. |

Part 3: Chiral HPLC – Verifying Enantiomeric Purity

Expertise & Experience: Chiral HPLC is the definitive technique for separating enantiomers and determining the enantiomeric purity of a sample.[14][15] The choice of a chiral stationary phase (CSP) is critical. For amino acids and their derivatives, CSPs based on cyclodextrins, macrocyclic glycopeptides, or zwitterionic selectors are highly effective.[16][17] The causality lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies and thus different retention times.

Protocol: Chiral HPLC Analysis

-

System Preparation:

-

Column: Select an appropriate chiral column. A Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK ZWIX) is an excellent starting point for tryptophan derivatives.[16]

-

Mobile Phase: A typical mobile phase for this type of column is a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with additives like formic acid and diethylamine to control ionization and improve peak shape.[16] A starting condition could be Methanol/H₂O (98/2) with 50 mM formic acid and 25 mM diethylamine.[16]

-

-

Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 0.5 mg/mL). Prepare solutions of the L-enantiomer and/or the DL-racemic mixture to use as standards.

-

Method Development & Analysis:

-

Inject the DL-racemic standard to confirm that the method separates the two enantiomers into distinct peaks.

-

Inject the L-enantiomer standard to identify its retention time.

-

Inject the this compound sample. The major peak should have a different retention time than the L-enantiomer standard.

-

-

Data Analysis (Self-Validation):

-

Identification: The retention time of the main peak in the sample must match the D-enantiomer peak from the racemic standard and be different from the L-enantiomer standard.

-

Enantiomeric Purity (e.p.) / Enantiomeric Excess (e.e.): Calculate the purity by integrating the peak areas of the D and L enantiomers. The e.p. is calculated as: (Area_D / (Area_D + Area_L)) * 100%. For high-purity material, this value should be >99%.

-

Caption: Logical workflow for stereochemical identity confirmation using Chiral HPLC.

Conclusion: Synthesizing Data for Unambiguous Verification

The definitive verification of this compound is a process of systematic, evidence-based validation. By integrating high-resolution mass spectrometry to confirm the elemental formula, NMR spectroscopy to elucidate the precise molecular structure and substitution pattern, and chiral HPLC to establish stereochemical identity and purity, researchers can proceed with absolute confidence. This multi-pronged, self-validating approach ensures the integrity of experimental data and upholds the rigorous standards of scientific research.

References

- INDOFINE Chemical Company, Inc. (n.d.). 5-CHLORO-DL-TRYPTOPHAN | 154-07-4.

- Akasaka, K., Ohrui, H., & Meguro, H. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. Journal of the American Chemical Society, 137(1), 144-147.

- National Center for Biotechnology Information. (n.d.). 5-chloro-L-tryptophan. PubChem Compound Database.

- Pardo, A., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15637.

- Kamar, Yasmin, et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. Journal of the American Chemical Society.

- Koskinen, A., Somersalo, P., & Lounasmaa, M. (1983). NMR Spectroscopic Studies of Tryptophan Derivatives. Heterocycles, 20(4), 557-563.

- S. Ahuja. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

- Albright, T. R., et al. (2022). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.

- Ishima, R., et al. (2002). NMR investigation of the dynamics of tryptophan side-chains in hemoglobins. Journal of Molecular Biology, 322(3), 551-563.

- Scriba, G. K. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry.

- de Fátima Menezes, L. R., et al. (2014). Chiral Recognition of 2-Hydroxypropyl-alpha-cyclodextrin Towards DL-Tryptophan. Current Pharmaceutical Analysis, 10(1), 45-51.

- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.

- de Rijke, E., et al. (2022). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. Clinical Chemistry and Laboratory Medicine (CCLM), 61(2), 296-304.

- de Rijke, E., et al. (2023). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. Erasmus University Rotterdam Repository.

- Paulo, J. A. (2021). Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery. Journal of the American Society for Mass Spectrometry, 32(6), 1335-1348.

- Theis, K. R., et al. (2016). Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED. MethodsX, 3, 419-428.

- Nakashima, D., et al. (2020). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 145(13), 4581-4588.

Sources

- 1. rsc.org [rsc.org]

- 2. 5-Chloro-DL-tryptophan 95% | CAS: 154-07-4 | AChemBlock [achemblock.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Chloro-D,L-tryptophan | LGC Standards [lgcstandards.com]

- 5. 52448-15-4 Cas No. | 5-Chloro-L-tryptophan | Apollo [store.apolloscientific.co.uk]

- 6. 5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-CHLORO-DL-TRYPTOPHAN | 154-07-4 | INDOFINE Chemical Company [indofinechemical.com]

- 8. 5-CHLORO-DL-TRYPTOPHAN | 154-07-4 [chemicalbook.com]

- 9. Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-D-tryptophan for Advanced Research and Development

Executive Summary

5-Chloro-D-tryptophan is a halogenated, non-proteinogenic amino acid derivative of D-tryptophan. The introduction of a chlorine atom at the 5-position of the indole ring significantly modifies its electronic and lipophilic properties compared to the parent compound, making it a valuable tool in biochemical research and a key building block in pharmaceutical development.[1][2] Its applications range from studying neurotransmitter pathways, particularly as a modulator of serotonin synthesis, to the creation of novel peptides with enhanced pharmacological profiles.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering researchers and drug development professionals the technical data and validated methodologies required for its effective application.

Section 1: Molecular Identity and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, its identity is defined by its specific atomic composition, stereochemistry, and resultant physical constants.

Chemical Structure and Stereochemistry

This compound consists of a D-alanine side chain attached to the 3-position of a 5-chloro-substituted indole ring. The "D" designation specifies the stereoisomer with the R-configuration at the α-carbon, a critical feature influencing its interaction with chiral biological targets like enzymes and receptors.

Fundamental Physicochemical Data

The essential properties of this compound are summarized in the table below. These values are critical for experimental design, from calculating molar concentrations to predicting behavior in different environments. Note that some data is for the racemic DL-mixture, as it is more commonly available and reported.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | [3] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [3][4][5] |

| Molecular Weight | 238.67 g/mol | [4][6] |

| CAS Number | 112943-80-5 (D-form), 154-07-4 (DL-racemic) | [3][4][5][7] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | ~278-279 °C (for DL-form) | [4][7] |

| XLogP3 (Computed) | -0.2 | [6] |

Structural Elucidation

Visualizing the molecule's structure is fundamental to understanding its properties. The chlorine atom at the C5 position is an electron-withdrawing group, which influences the aromaticity and reactivity of the indole ring.

Caption: Molecular structure of this compound.

Section 2: Solubility and Partitioning Behavior

Solubility is a critical parameter for any compound intended for biological research or pharmaceutical use, as it directly impacts formulation, delivery, and bioavailability.

Aqueous and Organic Solvent Solubility Profile

This compound is described as being soluble in water and polar organic solvents.[1] Like its parent amino acid, its solubility is pH-dependent due to the presence of ionizable amino and carboxyl groups. In practice, derivatives like DL-Tryptophan octyl ester are sparingly soluble in aqueous buffers but show good solubility in organic solvents such as DMSO and ethanol, with solubility of approximately 25 mg/mL and 1 mg/mL, respectively. This strategy of esterification is often used to increase cell permeability.

Protocol: Experimental Determination of Aqueous Solubility

The shake-flask method is a gold-standard, thermodynamically-based method for determining aqueous solubility.

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of pH 7.4 PBS in a sealed, clear glass vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a minimum of 24-48 hours to ensure equilibrium is reached. The system should be protected from light, as indole-containing compounds can be light-sensitive.[5]

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The presence of undissolved solid at the end of the experiment must be visually confirmed to ensure that the solution was indeed saturated.

Causality Insight: The choice of a 24-48 hour equilibration period is to ensure that the dissolution process reaches a true thermodynamic equilibrium, which can be slow for crystalline solids. Centrifugation is superior to simple filtration as it avoids potential adsorption of the compound onto the filter membrane.

Section 3: Acid-Base Properties and Stability

The pKa values of the ionizable groups determine the charge of the molecule at a given pH, which profoundly affects its solubility, membrane permeability, and interaction with biological targets.

pKa Values and Ionization States

-

pKa₁ (α-COOH): ~2.4

-

pKa₂ (α-NH₃⁺): ~9.4

This results in three primary ionization states:

-

pH < 2.4: Cationic (net charge +1)

-

pH 2.4 - 9.4: Zwitterionic (net charge 0)

-

pH > 9.4: Anionic (net charge -1)

Sources

- 1. CAS 154-07-4: 5-Chloro-DL-tryptophan | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Chloro-DL-tryptophan 95% | CAS: 154-07-4 | AChemBlock [achemblock.com]

- 4. 5-Chloro-DL-tryptophan | 154-07-4 | C-5550 | Biosynth [biosynth.com]

- 5. goldbio.com [goldbio.com]

- 6. 5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-CHLORO-DL-TRYPTOPHAN | 154-07-4 | INDOFINE Chemical Company [indofinechemical.com]

- 8. peptideweb.com [peptideweb.com]

A Technical Guide to the Synthesis of 5-Chloro-D-tryptophan: Chemoenzymatic and Asymmetric Strategies

Abstract

5-Chloro-D-tryptophan is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides and complex molecules can enhance biological activity, improve metabolic stability, and serve as a valuable probe for studying molecular interactions. This technical guide provides an in-depth exploration of the primary synthetic pathways for producing enantiomerically pure this compound. We will dissect two major strategies: chemoenzymatic dynamic kinetic resolution and direct asymmetric synthesis. The guide emphasizes the underlying principles, provides detailed experimental insights, and presents comparative data to aid researchers in selecting and implementing the most suitable methodology for their specific needs.

Introduction: The Significance of this compound

D-amino acids are crucial building blocks for a variety of pharmaceuticals, including antibiotics, antidiabetic agents, and chemotherapeutics.[1][2] The D-configuration imparts resistance to proteolytic degradation, often leading to improved pharmacokinetic profiles. Halogenation of the tryptophan indole ring, specifically at the 5-position with chlorine, can further modulate a molecule's lipophilicity, electronic properties, and binding affinity to biological targets.[3] this compound, therefore, represents a valuable synthon for creating novel peptide-based drugs and other bioactive compounds with potentially enhanced therapeutic properties.

Traditional chemical methods for producing D-amino acids, such as the chiral resolution of racemic mixtures, often suffer from low yields (maximum theoretical yield of 50%) and high costs.[1][4] This has spurred the development of more efficient and selective biocatalytic and asymmetric synthesis approaches, which form the core of this guide.

Chemoenzymatic Synthesis via Dynamic Stereoinversion

A powerful and elegant strategy for synthesizing D-amino acids is the dynamic stereoinversion of readily available and less expensive L-amino acids. This approach combines a highly selective enzymatic oxidation with a chemical reduction step in a one-pot reaction, allowing for theoretical yields approaching 100%.

Mechanistic Rationale

The core of this strategy involves a two-step cascade:

-

Stereospecific Oxidation: An L-amino acid oxidase (L-AAO) selectively catalyzes the oxidative deamination of the L-enantiomer (in this case, L-5-chlorotryptophan) to its corresponding α-keto acid (5-chloro-indole-3-pyruvic acid).[5][6] The D-enantiomer is not recognized by the enzyme and remains unreacted.

-

Non-selective Reduction: A chemical reducing agent, present in the same pot, reduces the newly formed α-keto acid back to the amino acid. This reduction is not stereoselective and produces a racemic mixture of the L- and D-enantiomers.

This creates a dynamic kinetic resolution. The L-enantiomer is continuously removed from the equilibrium by the enzyme, while the D-enantiomer accumulates over time, ultimately leading to a high concentration and enantiomeric excess of the desired D-product.[6]

Experimental Workflow & Protocol

The following diagram and protocol outline a representative chemoenzymatic synthesis of this compound.

Caption: Chemoenzymatic dynamic stereoinversion workflow.

Protocol: One-Pot Synthesis of D-Halotryptophans [6]

-

Materials:

-

Racemic D,L-5-chlorotryptophan (starting material)

-

L-amino acid oxidase (e.g., RebO from Lechevalieria aerocolonigenes)

-

Catalase (to decompose H₂O₂ byproduct from the oxidase reaction)

-

Ammonia-borane complex (H₃N·BH₃) as the reducing agent

-

Phosphate buffer (e.g., 10 mM Na₂HPO₄, pH 8.0)

-

Sodium chloride (NaCl)

-

-

Procedure:

-

Prepare a reaction mixture containing the D,L-5-chlorotryptophan substrate (e.g., 1.0 mM) in phosphate buffer.

-

Add L-amino acid oxidase (e.g., 18 µM) and catalase (e.g., 100 U/mL⁻¹) to the mixture.

-

Initiate the reduction by adding the ammonia-borane complex (e.g., 0.1 M).

-

Incubate the reaction at a controlled temperature (e.g., 25 °C) with gentle agitation for approximately 20-24 hours.

-

Monitor the reaction progress by chiral HPLC analysis (e.g., using Marfey's derivatization) to determine the enantiomeric excess (ee) of the D-enantiomer.

-

Upon completion, quench the reaction and purify the D-5-chlorotryptophan product using standard chromatographic techniques.

-

Causality and Optimization

-

Choice of Enzyme: The selection of the L-AAO is critical. An ideal enzyme exhibits high activity and strict specificity for the L-enantiomer of the halogenated tryptophan, with negligible activity towards the D-enantiomer.[6]

-

Reducing Agent: Ammonia-borane is an effective choice as it is stable in the aqueous buffer and efficiently reduces the intermediate keto acid without denaturing the enzymes.[6]

-

Role of Catalase: L-amino acid oxidases produce hydrogen peroxide (H₂O₂) as a byproduct, which can oxidatively damage both the enzyme and the amino acid product. Catalase is added to catalytically decompose H₂O₂ into water and oxygen, thereby protecting the integrity of the reaction components.

-

Reaction Conditions: pH and temperature must be optimized to ensure the stability and activity of both enzymes. A pH of around 8.0 is often optimal for many L-AAOs.

Direct Asymmetric Synthesis using Tryptophan Synthase (TrpS)

An alternative and highly efficient route is the direct enzymatic synthesis from simpler, achiral precursors. The enzyme tryptophan synthase (TrpS) is exceptionally well-suited for this purpose, catalyzing the formation of L-tryptophan and its analogues from indole and serine.[7][8][9] While TrpS naturally produces the L-enantiomer, this platform is foundational for accessing halogenated tryptophans. Accessing the D-enantiomer would then require a subsequent stereoinversion step, as described previously, or the use of an engineered D-selective enzyme.

Mechanistic Rationale

Tryptophan synthase is a remarkable enzyme complex, typically composed of α and β subunits. The overall reaction is a β-substitution where the indole moiety replaces the hydroxyl group of serine.[9]

-

Starting Materials: The key precursors are 5-chloroindole and L-serine. 5-chloroindole is a readily available chemical building block.

-

Enzymatic Condensation: The TrpS enzyme catalyzes the condensation of 5-chloroindole with L-serine to produce enantiomerically pure 5-Chloro-L-tryptophan.[8] This reaction is highly stereoselective, yielding essentially 100% ee of the L-product.

To obtain the desired 5-Chloro-D -tryptophan, this L-product can then be subjected to the dynamic stereoinversion cascade described in Section 2.

Experimental Workflow & Protocol

The following diagram illustrates the two-stage process of first synthesizing the L-enantiomer followed by stereoinversion.

Caption: Two-stage synthesis of this compound via TrpS and stereoinversion.

Protocol: Tryptophan Synthase Catalyzed Synthesis of 5-Chloro-L-Tryptophan [8][10]

-

Materials:

-

5-Chloroindole

-

L-Serine

-

Tryptophan synthase (can be used as purified enzyme or whole-cell lysate)

-

Pyridoxal phosphate (PLP) co-factor

-

Potassium phosphate buffer (pH ~8.0)

-

-

Procedure (Stage 1):

-

Dissolve L-serine and PLP in the phosphate buffer.

-

Add the tryptophan synthase enzyme or cell lysate.

-

Add 5-chloroindole (often dissolved in a minimal amount of a co-solvent like DMSO to aid solubility).

-

Incubate the reaction at an optimal temperature (e.g., 37 °C) for several hours to overnight.

-

Monitor the formation of 5-Chloro-L-tryptophan by HPLC.

-

Isolate the 5-Chloro-L-tryptophan product. This product will be optically pure (>99% ee).

-

-

Procedure (Stage 2):

-

Utilize the purified 5-Chloro-L-tryptophan as the starting material for the dynamic stereoinversion protocol described in Section 2.2 to convert it into this compound.

-

Causality and Optimization

-

Enzyme Source: Tryptophan synthase from various organisms can be used. Directed evolution has been employed to create variants of TrpS with enhanced activity towards unnatural substrates like substituted indoles.[7][9]

-

Substrate Solubility: The low aqueous solubility of 5-chloroindole can be a limiting factor. Using co-solvents or running the reaction at higher temperatures (if using a thermostable enzyme) can improve substrate availability and overall yield.[7]

-

Stereochemical Purity: The key advantage of this method is the near-perfect enantioselectivity of the tryptophan synthase enzyme, which provides an optically pure L-amino acid as the intermediate for the subsequent inversion step.[8]

Comparative Analysis of Synthesis Pathways

| Feature | Chemoenzymatic Stereoinversion | Direct Asymmetric Synthesis (TrpS) + Inversion |

| Starting Material | Racemic D,L-5-Chlorotryptophan | 5-Chloroindole + L-Serine |

| Key Enzyme(s) | L-Amino Acid Oxidase | Tryptophan Synthase, then L-Amino Acid Oxidase |

| Number of Stages | One-pot (from racemate) | Two distinct synthetic stages |

| Stereocontrol | Dynamic resolution accumulates D-isomer | Initial enzymatic step gives >99% ee L-isomer |

| Theoretical Yield | ~100% | ~100% (across two stages) |

| Key Advantages | Fewer synthetic stages if starting from racemate; efficient one-pot process. | Starts from simpler, achiral precursors; guarantees high enantiopurity of the intermediate. |

| Potential Challenges | Requires an effective L-AAO for the specific substrate; potential for side reactions. | Substrate (indole) solubility can be limiting; requires two separate enzymatic processes. |

Conclusion

The synthesis of this compound is most effectively achieved through modern chemoenzymatic strategies that leverage the high selectivity of enzymes. The dynamic stereoinversion of a racemic mixture offers a concise, one-pot route to the desired D-enantiomer with high enantiomeric excess. Alternatively, a two-stage approach using tryptophan synthase to first build the optically pure L-enantiomer from simple precursors, followed by stereoinversion, provides excellent control over stereochemistry. The choice between these pathways depends on the availability of starting materials, the specific enzymes at the researcher's disposal, and the desired scale of the synthesis. Both methods represent state-of-the-art, efficient, and reliable routes to this valuable non-canonical amino acid for advanced drug discovery and development.

References

- Zhu, D., et al. (2021). Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. RSC Advances.

- Li, R., et al. (2021). Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. Green Chemistry, 23(1), 443-451.

- Pilone, M. S. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 19(6), 1776.

- Pollegioni, L. D-amino acids in biocatalysis. D-Amino Acid International Research Center.

- Péter, A., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 11(19), 12186-12213.

- Andexer, J. N., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis, 9(1), 131-137.

- Arnold, F. H., et al. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society, 139(29), 10026-10034.

- Wang, N., et al. (2021). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. bioRxiv.

- Gaudriault, S., et al. (2019). XszenFHal, a novel tryptophan 5-halogenase from Xenorhabdus szentirmaii. AMB Express, 9(1), 183.

- Kuipers, O. P., et al. (2022). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology.

- Lee, M., & Phillips, R. S. (1992). Enzymatic synthesis of chloro-L-tryptophans. Bioorganic & Medicinal Chemistry Letters, 2(12), 1563-1564.

- Abell, A. D., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(44), 8916-8923.

- Ganesan, A. (2007). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. The Journal of Organic Chemistry, 72(4), 1439-1442.

- Goss, R. J. M., et al. (2008). A convenient one-step synthesis of L-aminotryptophans and improved synthesis of 5-fluorotryptophan. Bioorganic & Medicinal Chemistry Letters, 18(16), 4508-4510.

- Zeng, A. P., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1145393.

- Kazmaier, U., et al. (2021). Synthesis of Modified Tryptophan Derivatives. Synthesis, 53(03), 345-364.

Sources

- 1. Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [논문]Enzymatic synthesis of chloro-L-tryptophans [scienceon.kisti.re.kr]

- 9. soc.chim.it [soc.chim.it]

- 10. rjmg.wp.st-andrews.ac.uk [rjmg.wp.st-andrews.ac.uk]

A Technical Guide to 5-Chloro-D-tryptophan as a Versatile Precursor for Bioactive Molecules

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-D-tryptophan, a halogenated, non-proteinogenic amino acid, and its escalating importance as a precursor in the synthesis of novel bioactive molecules. We delve into the stereoselective synthesis of this unique building block, explore its incorporation into diverse molecular scaffolds—from non-ribosomal peptide antibiotics to serotonin analogs—and present detailed protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry, natural product synthesis, and pharmaceutical development. It aims to serve as a foundational resource, bridging synthetic strategy with practical application and highlighting the therapeutic potential unlocked by this versatile precursor.

Introduction: The Strategic Value of Halogenated Tryptophans

Tryptophan, an essential amino acid, is a fundamental component of proteins and the biosynthetic starting point for a host of critical metabolites, including the neurotransmitter serotonin and the hormone melatonin.[1][2] While the proteinogenic L-enantiomer is central to these pathways, the non-proteinogenic D-enantiomer, D-tryptophan, also exhibits unique physiological functions and has been identified in natural peptides.[3]

The strategic introduction of halogen atoms, particularly chlorine, onto the tryptophan indole ring can dramatically alter the molecule's physicochemical properties. This modification enhances reactivity, influences binding affinity to biological targets, and can confer potent bioactivity.[4] this compound, in particular, has emerged as a valuable and versatile precursor for drug discovery. The chlorine atom at the 5-position can enhance pharmacological properties compared to its non-chlorinated counterparts, while the D-configuration offers resistance to enzymatic degradation and unique stereochemical interactions with target receptors.[4][5]

This guide provides an in-depth exploration of this compound, covering its synthesis, its role as a key building block, and its application in the generation of next-generation bioactive compounds.

Chapter 1: Synthesis and Properties of this compound

A reliable supply of enantiomerically pure this compound is the critical first step for its use in complex molecule synthesis. This chapter details its core properties and the sophisticated synthetic strategies developed to access this valuable compound.

Core Physicochemical Properties

Precise knowledge of the precursor's properties is fundamental for its application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [6][7] |

| Molecular Weight | 238.67 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | ~278 °C | [6] |

| Solubility | Soluble in water and polar organic solvents | [8] |

| Storage | Store at -20°C, protect from light | [9] |

Synthetic Strategies: Accessing the D-Enantiomer

The synthesis of enantiomerically pure D-amino acids presents a significant challenge. Direct enzymatic halogenation of D-tryptophan to produce D-configured 5-halotryptophans is generally not accessible, necessitating innovative chemoenzymatic or chemical approaches.[5]

A powerful strategy to overcome the limitations of direct halogenation is a sequential, one-pot reaction cascade that combines biocatalytic halogenation with dynamic stereoinversion. This approach starts with the more readily available L-tryptophan, uses an enzyme to install the halogen, and then employs a second enzyme to invert the stereocenter to the desired D-configuration.[5]

The key steps involve:

-

Enzymatic Halogenation: A tryptophan halogenase enzyme regioselectively installs a chlorine atom at the 5-position of L-tryptophan.

-

Oxidation: A specific L-amino acid oxidase (L-AAO), such as RebO, selectively oxidizes the newly formed 5-Chloro-L-tryptophan to its corresponding α-imino acid.[5]

-

Dynamic Stereoinversion: In the presence of a reducing agent like an ammonia-borane complex, the intermediate α-imino acid is non-stereoselectively reduced back to the amino acid. Because the L-AAO continuously removes the L-enantiomer from the equilibrium, the reaction is driven towards the accumulation of the desired this compound.[5]

This process showcases how two distinct biocatalysts can be combined in a cascade to achieve a transformation that is difficult to accomplish through traditional chemical or biological means alone.[5]

Protocol 1: Chemoenzymatic Synthesis of this compound

This generalized protocol is based on the methodology described for D-halotryptophans.[5]

-

Step 1: Enzymatic Halogenation

-

Immobilize a suitable tryptophan 5-halogenase enzyme on a solid support.

-

In a buffered aqueous solution, combine L-tryptophan, a chloride salt (e.g., NaCl), and the immobilized halogenase.

-

Incubate the reaction with gentle agitation until conversion to 5-Chloro-L-tryptophan is complete, as monitored by HPLC.

-

Remove the immobilized enzyme by filtration.

-

-

Step 2: Dynamic Stereoinversion

-

To the filtrate containing 5-Chloro-L-tryptophan, add the L-amino acid oxidase RebO.

-

Add an ammonia-borane complex as the reducing agent.

-

Maintain the reaction at an optimized pH and temperature, monitoring the conversion to the D-enantiomer by chiral HPLC. The reaction can take several hours.

-

-

Step 3: Purification

-

Once the desired conversion is reached, quench the reaction.

-

Purify the resulting this compound from the reaction mixture using reversed-phase silica gel chromatography to remove byproducts and unreacted starting material.

-

Verify the final product's purity and enantiomeric excess (>92% ee has been reported for similar compounds) using HPLC and NMR.[5]

-

Chapter 2: Applications as a Precursor to Bioactive Molecules

The unique structure of this compound makes it a powerful starting point for synthesizing a range of bioactive compounds, most notably antibiotics and neurological agents.

Case Study: D-configured 5-Chlorotryptophan in Antibiotics

Recent research has uncovered novel families of non-ribosomal peptide (NRP) antibiotics that naturally incorporate 5-chlorotryptophan. A metabologenomics-driven screening of thousands of bacterial strains led to the discovery of the longicatenamycins and the nonopeptins.[10][11][12]

-

Discovery Workflow: The discovery hinged on a high-throughput screen using engineered E. coli strains. This phenotypic screen identified bacterial extracts with selective antibiotic activity.[11] Subsequent analysis, combining metabolic profiling with genome mining (metabologenomics), pinpointed 5-chlorotryptophan as the key metabolite and identified the biosynthetic gene clusters responsible for producing the final antibiotic peptides.[10][11]

-

Stereochemistry and Bioactivity: Crucially, detailed chemical analysis (Marfey's method) of the antibiotic nonopeptin A revealed that its 5-chlorotryptophan residue possesses the D-configuration .[11] This finding is significant as it validates the importance of synthesizing the D-enantiomer and suggests that this configuration is critical for the molecule's antibiotic activity. Nonopeptin D, the most active compound in this family, exhibits broad-spectrum antibiotic activity, including against Gram-negative pathogens.[11]

Precursor to Serotonin Analogs

Tryptophan is the natural precursor to serotonin. This transformation involves two key enzymatic steps: hydroxylation by tryptophan hydroxylase, followed by decarboxylation by aromatic acid decarboxylase.[1][13] 5-Chloro-tryptophan can enter a parallel pathway, serving as a substrate for these same enzymes to produce 5-chloroserotonin.[13] This chlorinated analog is a valuable tool for probing the serotonin system and may serve as a lead for developing novel neurological drugs.[4]

Case Study: Engineering Ribosomally Synthesized Peptides (RiPPs)

Beyond non-ribosomal synthesis, halogenated tryptophans can be incorporated into peptides via ribosomal synthesis in engineered host organisms. In a notable study, 5-chloro-DL-tryptophan was successfully incorporated into the antimicrobial peptide nisin, a lanthipeptide widely used as a food preservative.[14]

-

Methodology: The strategy employed a tryptophan-auxotrophic strain of Lactococcus lactis, the natural producer of nisin. This strain cannot synthesize its own tryptophan and is therefore forced to use analogs supplied in the growth medium for protein synthesis.[14]

-

Altered Specificity: The resulting nisin variants containing 5-chlorotryptophan exhibited altered antimicrobial specificity against a panel of pathogenic bacteria. For instance, the 5-chloro-tryptophan variant showed enhanced activity against Staphylococcus aureus LMG10147 but different effects against other strains.[14] This demonstrates that incorporating 5-chlorotryptophan is a viable strategy for engineering peptide antibiotics with tailored pathogen specificity.

| Nisin Variant | Relative Activity vs. S. aureus LMG10147 | Relative Activity vs. E. faecium LMG11423 |

| I1W Nisin (Control) | ++++ | +++ |

| 5CW Nisin | +++++ | ++ |

| 5FW Nisin | +++++ | +++ |

| 5BW Nisin | +++ | +++ |

(Data adapted from Kloosterman et al., 2025; activity scale is illustrative)[14]

Protocol 2: Biosynthetic Incorporation of 5-Cl-Trp into Peptides

This generalized protocol outlines the use of an auxotrophic strain for peptide engineering.[14]

-

Strain Preparation: Culture a tryptophan-auxotrophic bacterial strain (e.g., L. lactis) capable of producing the peptide of interest in a rich medium.

-

Depletion: Harvest the cells and wash them thoroughly with a minimal medium lacking tryptophan to deplete internal stores.

-

Induction and Supplementation: Resuspend the cells in a production medium containing all necessary components and inducers for peptide synthesis, but critically, lacking natural tryptophan.

-

Analog Feeding: Supplement the medium with 5-Chloro-DL-tryptophan.

-

Fermentation: Allow the culture to grow and produce the modified peptide over a set period.

-

Purification and Analysis: Harvest the peptide from the culture supernatant or cell lysate. Purify the peptide using chromatographic techniques (e.g., HPLC) and confirm the incorporation of 5-chlorotryptophan via mass spectrometry (MS).

Conclusion and Future Outlook

This compound is far more than a mere chemical curiosity; it is a strategically vital precursor for the development of potent and novel bioactive molecules. Its significance is underscored by its presence in newly discovered D-configured natural product antibiotics and its utility in engineering peptide therapeutics with customized activity spectra.

Future research will likely focus on several key areas:

-

Enzyme Engineering: Improving the efficiency and substrate scope of halogenases and L-amino acid oxidases will make the synthesis of this compound and other D-configured analogs more scalable and cost-effective.[5]

-

Discovery of New Bioactive Molecules: Continued screening of natural product libraries, guided by metabologenomics, will undoubtedly uncover more complex molecules that utilize this precursor.[11]

-

Therapeutic Development: The unique properties conferred by the 5-chloro substitution make it an attractive component for designing new drugs targeting a wide range of diseases, from bacterial infections to neurological disorders.

As the tools of synthetic biology and chemoenzymatic synthesis become more sophisticated, the full potential of this compound as a cornerstone of modern drug discovery is only beginning to be realized.

References

- Encyclopedia MDPI. (2023). L–Tryptophan Derivatives as Essential Compounds for Serotonin Synthesis.

- Wang, N., et al. (2021). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. PMC - NIH.

- Hölzer, G., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis.

- Bader, C. D., et al. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.

- Bader, C. D., et al. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-Throughput Screening. PMC - NIH.

- Zhang, C., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. PMC - NIH.

- Kloosterman, T. G., et al. (2025). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology.

- WebMD. (n.d.). L-Tryptophan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

- Chan, K. H., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry.

- PubChem - NIH. (n.d.). 5-chloro-L-tryptophan.

- Junk, L., et al. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES.

- Bader, C. D., et al. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. Cambridge Open Engage.

- Lee, M., & Phillips, R.S. (1992). Enzymatic synthesis of chloro-L-tryptophans. Bioorganic & medicinal chemistry letters, 2(12), 1563-1564.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. L-Tryptophan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Tryptophan, D(+)-Tryptophan, and L-Tryptophan_Chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Chloro-DL-tryptophan | 154-07-4 | C-5550 | Biosynth [biosynth.com]

- 7. 5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 154-07-4: 5-Chloro-DL-tryptophan | CymitQuimica [cymitquimica.com]

- 9. goldbio.com [goldbio.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Spectroscopic Characteristics of 5-Chloro-D-tryptophan

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical exploration of the core spectroscopic characteristics of 5-Chloro-D-tryptophan (5-Cl-D-Trp). As a critical molecule in fields ranging from peptide synthesis to drug discovery, a comprehensive understanding of its analytical signature is paramount for identity confirmation, purity assessment, and structural elucidation. This guide moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The Significance of this compound

This compound is a non-canonical amino acid, a derivative of L-tryptophan where a chlorine atom replaces the hydrogen at the 5th position of the indole ring.[1] This substitution is not merely structural; it significantly alters the electronic properties of the indole ring, which in turn modulates the molecule's spectroscopic behavior and its potential biological activity. Halogenation is a key strategy in medicinal chemistry to enhance the therapeutic properties of molecules.[2] Furthermore, the "D" configuration marks it as a chiral molecule distinct from the more common "L" amino acids found in nature, opening avenues for creating peptides with enhanced stability against enzymatic degradation.[3]

Understanding the spectroscopic fingerprint of 5-Cl-D-Trp is essential for:

-

Identity Verification: Confirming the successful synthesis or isolation of the correct compound.

-

Purity Analysis: Detecting and quantifying impurities or related substances.

-

Structural Elucidation: Using spectroscopic data to confirm the covalent structure and stereochemistry.

-

Biophysical Studies: Employing its unique spectral properties as a probe in protein or peptide interaction studies.

This guide details the key analytical techniques used to characterize 5-Cl-D-Trp, providing both the expected data and the practical methodologies to obtain them.

UV-Visible Absorption Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For 5-Cl-D-Trp, the absorption is dominated by the π-electron system of the indole ring. The position (λmax) and intensity (molar extinction coefficient, ε) of the absorption bands are characteristic of the chromophore.

Expected Spectral Features: The indole ring of tryptophan typically shows a strong absorption peak around 280 nm.[4][5] The introduction of a chlorine atom at the C5 position, an electron-withdrawing group, is expected to cause a slight bathochromic (red) shift in the absorption maximum compared to unsubstituted tryptophan.

Quantitative Data Summary:

| Parameter | Expected Value (in neutral aqueous buffer) | Reference |

| λmax | ~280-285 nm | [4][6] |

| Molar Extinction (ε) | ~5,500 - 6,000 M⁻¹cm⁻¹ at λmax | [4][7] |

| Secondary Peak | ~220-225 nm | [6] |

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation:

-

Prepare a stock solution of 5-Cl-D-Trp at a concentration of 1 mM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Dilute the stock solution to a final concentration of approximately 50-100 µM to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a matched pair of quartz cuvettes (1 cm path length) with the buffer solution to serve as the reference and blank.

-

Acquire a baseline spectrum from 400 nm down to 200 nm.

-

-

Data Acquisition:

-

Replace the blank solution in the sample cuvette with the 5-Cl-D-Trp solution.

-

Scan the absorbance from 400 nm to 200 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Validation & Analysis:

-

Expert Insight: The Beer-Lambert law (A = εcL) is fundamental.[8] To determine the extinction coefficient accurately, prepare a dilution series and plot absorbance vs. concentration. The slope of the resulting line will be ε (since the path length, L, is 1 cm).[9] This validates the measurement and confirms the compound's behavior in the chosen solvent.

-

Fluorescence Spectroscopy

Principle: The indole ring of tryptophan and its derivatives is naturally fluorescent. After absorbing a photon (excitation), the molecule reaches an excited electronic state and then relaxes to the ground state by emitting a photon of lower energy (longer wavelength). This emission is highly sensitive to the local environment.

Expected Spectral Features: Unmodified tryptophan in water excites around 280 nm and emits with a maximum (λem) near 350 nm.[4][10] Halogenation, particularly with heavier atoms like chlorine, can lead to quenching of fluorescence due to the "heavy atom effect," which promotes non-radiative decay pathways. Therefore, a lower fluorescence quantum yield for 5-Cl-D-Trp is anticipated compared to native tryptophan.

Quantitative Data Summary:

| Parameter | Expected Value (in neutral aqueous buffer) | Reference |

| Excitation λmax | ~285-290 nm | [10] |

| Emission λmax | ~350-360 nm | [4] |

| Quantum Yield (Φf) | Expected to be < 0.12 (value for Trp) | [4][11] |

Experimental Protocol: Fluorescence Spectrum Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of 5-Cl-D-Trp in 10 mM phosphate buffer (pH 7.4).

-

Trustworthiness Check: The absorbance of the solution at the excitation wavelength should be kept below 0.1 AU in a 1 cm cuvette to avoid inner-filter effects, which can distort the emission spectrum and lead to inaccurate quantum yield measurements.[4]

-

-

Instrument Setup:

-

Use a calibrated spectrofluorometer.

-

Set the excitation wavelength to the absorption maximum (~285 nm).

-

Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Data Acquisition:

-

Acquire the emission spectrum from ~300 nm to 500 nm.

-

Acquire an excitation spectrum by setting the emission monochromator to the observed emission maximum and scanning the excitation wavelengths.

-

-

Quantum Yield Determination (Relative Method):

-

Use a well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., N-acetyltryptophanamide, NATA, Φf ≈ 0.14).[12]

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the 5-Cl-D-Trp sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. The chemical environment of each nucleus determines its resonance frequency (chemical shift, δ), providing detailed information about the molecular structure and connectivity.

Expected Spectral Features:

-

¹H NMR: The spectrum will show distinct signals for the protons on the indole ring, the α-carbon, and the β-carbon. The chlorine at C5 will deshield the adjacent aromatic protons (H4 and H6), causing them to appear at a higher chemical shift (downfield) compared to unsubstituted tryptophan.[13]

-

¹³C NMR: The spectrum will show signals for each unique carbon atom. The carbon directly bonded to the chlorine (C5) will have a characteristic chemical shift, and its signal may be less intense due to relaxation effects.[2][14]

Quantitative Data Summary (¹H NMR in D₂O):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H4 (Indole) | ~7.6 - 7.7 | d (doublet) |

| H2 (Indole) | ~7.2 - 7.3 | s (singlet) |

| H7 (Indole) | ~7.2 - 7.4 | d (doublet) |

| H6 (Indole) | ~7.1 - 7.2 | dd (d of d) |

| H-α | ~3.8 - 4.0 | t (triplet) |

| H-β | ~3.2 - 3.4 | d (doublet) |

Note: The indole N-H proton signal is typically not observed in D₂O due to solvent exchange.

Experimental Protocol: NMR Spectrum Acquisition

Sources

- 1. 5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Circular Dichroism of Amino Acids | MtoZ Biolabs [mtoz-biolabs.com]

- 4. omlc.org [omlc.org]

- 5. youtube.com [youtube.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scispace.com [scispace.com]

The Enigmatic Role of 5-Chloro-D-tryptophan in Neurotransmitter Research: A Technical Guide for the Modern Neuroscientist

Preamble: Beyond the Canonical—Embracing Chirality and Halogenation in Neurotransmitter Research

In the intricate landscape of neurotransmitter research, our focus has predominantly centered on L-amino acids as the foundational building blocks of signaling molecules. However, a growing body of evidence compels us to look beyond these canonical structures and explore the nuanced roles of their D-enantiomers.[1] This guide delves into the potential of a unique and relatively unexplored molecule: 5-Chloro-D-tryptophan. By combining the principles of D-amino acid neurobiology with the strategic placement of a halogen, we can begin to outline the prospective applications of this compound as a sophisticated tool for dissecting complex neural circuits. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a synthesis of established principles to logically infer the function and utility of this compound in advancing our understanding of the central nervous system.

The Bifurcating Paths of Tryptophan Metabolism: A Tale of Two Neuroactive Pathways

L-tryptophan, an essential amino acid, is the metabolic wellspring for two critically important neurotransmitter pathways: the serotonin pathway and the kynurenine pathway.[2][3][4] Understanding these pathways is paramount to appreciating the potential intervention points for a molecule like this compound.

-

The Serotonin Pathway: A minority, yet highly significant, fraction of L-tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to the renowned neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[5][6] This pathway is a cornerstone of mood regulation, and its modulation is a key strategy in the treatment of depression and anxiety.[7][8]

-

The Kynurenine Pathway: The vast majority of L-tryptophan is catabolized via the kynurenine pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[2][9] This pathway generates a host of neuroactive metabolites, including kynurenic acid, an antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site, and the excitotoxic quinolinic acid, an NMDA receptor agonist.[4][10]

The Influence of Chirality and Halogenation on Tryptophan Analogs

The introduction of stereochemical and elemental modifications to the tryptophan scaffold can profoundly alter its biological activity.

The Emerging Significance of D-Tryptophan

While L-tryptophan is the direct precursor to serotonin, D-tryptophan follows a different metabolic fate. Crucially, D-tryptophan is not a substrate for serotonin synthesis.[11] Instead, in the brain, D-tryptophan can be metabolized, in part, to kynurenic acid.[1] This positions D-tryptophan and its analogs as potential modulators of the kynurenine pathway and, by extension, NMDA receptor activity, without directly impacting the serotonin system.

The Strategic Role of a Chloro-Substitution

Halogenation, particularly chlorination, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. In the context of tryptophan analogs, a chloro-substituent can:

-

Inhibit Enzymatic Activity: The classic example is p-chlorophenylalanine (PCPA), an irreversible inhibitor of tryptophan hydroxylase, which has been instrumental in depleting serotonin for research purposes.[8][12] This demonstrates that a chloro-group on a tryptophan-like structure can disrupt the serotonin pathway.

-

Enhance Receptor Affinity and Specificity: Chlorination can alter the electronic properties of the indole ring, potentially leading to more potent and selective interactions with biological targets. For instance, 7-chlorokynurenic acid, derived from 4-chlorokynurenine, is a potent antagonist at the glycine co-agonist site of the NMDA receptor.[13]

This compound: A Hypothetical Framework for its Role in Neurotransmitter Research

Based on the principles outlined above, we can construct a logical, albeit inferential, framework for the potential roles of this compound in neurotransmitter research. Direct experimental evidence for this compound is currently limited; however, its structural features suggest two primary avenues of investigation.

A Putative Modulator of the Kynurenine Pathway and NMDA Receptor Function

Given that D-tryptophan can be metabolized to the NMDA receptor antagonist kynurenic acid, it is plausible that this compound could serve as a precursor to a chlorinated analog of kynurenic acid.

-

Proposed Mechanism: this compound may be metabolized by enzymes of the kynurenine pathway to produce 5-chloro-kynurenic acid. This novel metabolite would be a prime candidate for a potent and selective antagonist at the glycine co-agonist site of the NMDA receptor. The presence of the chlorine atom could enhance its binding affinity and alter its pharmacokinetic profile compared to endogenous kynurenic acid.

-

Research Applications:

-

Probing NMDA Receptor Subtypes: The unique structure of 5-chloro-kynurenic acid might confer selectivity for specific NMDA receptor subtypes, allowing for a more refined dissection of their roles in synaptic plasticity, learning, and memory.

-

Therapeutic Potential in Excitotoxicity: As a potential precursor to an NMDA receptor antagonist, this compound could be investigated as a neuroprotective agent in models of stroke, traumatic brain injury, and neurodegenerative diseases where excitotoxicity plays a significant role.

-

A Potential Tool for Investigating Tryptophan Transport and Metabolism

The structural similarity of this compound to endogenous tryptophan suggests it could act as a competitive inhibitor of tryptophan transport and metabolism.

-

Proposed Mechanism: this compound may compete with L-tryptophan for transport across the blood-brain barrier and for binding to enzymes in the kynurenine pathway. Due to its D-configuration, it is unlikely to be a substrate for serotonin synthesis.[11]

-

Research Applications:

-

Studying Tryptophan Flux: By competing with L-tryptophan, this compound could be used to study the dynamics of tryptophan transport and its shunting between the serotonin and kynurenine pathways under various physiological and pathological conditions.

-

Dissecting D-Amino Acid Pathways: As a stable analog, it could be a useful tool to investigate the enzymes and transporters involved in D-amino acid metabolism in the brain.

-

Experimental Workflows for Elucidating the Function of this compound

To validate the proposed roles of this compound, a series of well-defined experimental workflows are necessary.

In Vitro Characterization

Protocol 1: Enzyme Inhibition Assays

-

Objective: To determine if this compound inhibits key enzymes in the tryptophan metabolic pathways.

-

Methodology:

-

Utilize commercially available recombinant human IDO1, TDO, and TPH enzymes.

-

Perform kinetic assays in the presence of varying concentrations of this compound.

-

Measure enzyme activity by quantifying the formation of kynurenine (for IDO/TDO) or 5-HTP (for TPH) using HPLC with UV or fluorescence detection.

-

Calculate IC50 values to determine the inhibitory potency.

-

Protocol 2: NMDA Receptor Binding and Functional Assays

-

Objective: To assess the direct interaction of this compound and its potential metabolites with the NMDA receptor.

-

Methodology:

-

Binding Assay: Use radioligand binding assays with membranes from cells expressing specific NMDA receptor subtypes. Compete for the binding of a radiolabeled glycine site antagonist (e.g., [³H]DCKA) with increasing concentrations of this compound and synthetically prepared 5-chloro-kynurenic acid.

-

Electrophysiology: Perform whole-cell patch-clamp recordings from cultured neurons or HEK cells expressing NMDA receptors. Apply NMDA and glycine to evoke currents and assess the inhibitory effect of this compound and its potential metabolites.

-

In Vivo Studies

Protocol 3: Microdialysis and Neurochemical Analysis

-

Objective: To investigate the effects of systemic administration of this compound on the neurochemistry of the brain.

-

Methodology:

-

Implant microdialysis probes into specific brain regions of rodents (e.g., hippocampus, prefrontal cortex).

-

Administer this compound systemically (e.g., via intraperitoneal injection).

-

Collect dialysate samples and analyze the concentrations of L-tryptophan, kynurenic acid, serotonin, and dopamine and their metabolites using LC-MS/MS.

-

This will reveal if this compound alters the flux of these neurotransmitter pathways in the living brain.

-

Data Synthesis and Comparative Analysis

To provide context for the potential effects of this compound, the following table summarizes the known activities of related compounds.

| Compound | Primary Target/Pathway | Effect | Key Research Application |

| L-Tryptophan | Serotonin & Kynurenine Pathways | Precursor | Studying serotonin synthesis and function[3][6] |

| D-Tryptophan | Kynurenine Pathway | Precursor to Kynurenic Acid | Investigating NMDA receptor modulation[1] |

| p-Chlorophenylalanine (PCPA) | Tryptophan Hydroxylase | Irreversible Inhibitor | Serotonin depletion studies[8][12] |

| Kynurenic Acid | NMDA Receptor (Glycine Site) | Antagonist | Neuroprotection studies[10] |

| 7-Chlorokynurenic Acid | NMDA Receptor (Glycine Site) | Potent Antagonist | Probing NMDA receptor function[13] |

Conclusion and Future Directions

This compound stands at the intersection of several exciting areas of neuroscience: D-amino acid signaling, the neuroactive kynurenine pathway, and the strategic use of halogenation to create novel pharmacological tools. While direct experimental data remains to be generated, the inferential framework presented in this guide provides a robust starting point for its investigation. The proposed mechanisms—as a precursor to a novel NMDA receptor antagonist or as a competitive inhibitor of tryptophan transport and metabolism—offer compelling avenues for future research. The experimental workflows outlined here provide a clear path to validating these hypotheses and potentially unlocking a powerful new tool for the neuroscience community. It is through the exploration of such non-canonical molecules that we will continue to unravel the profound complexity of neurotransmitter systems and develop novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

- Powell, S. K., et al. (2020). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 21(18), 6883. [Link]

- Tufvesson-Alm, M., et al. (2021). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis.

- Leeson, P. D. (1993). Central & Peripheral Nervous Systems: Novel tryptophan and kynurenine derivatives which act as NMDA receptor antagonists.

- Martínez-Rodríguez, A., et al. (2023). Harnessing Dietary Tryptophan: Bridging the Gap Between Neurobiology and Psychiatry in Depression Management. Nutrients, 15(23), 4930. [Link]

- Kurian, P., et al. (2024). Quantum biology's new frontier: Tryptophan networks and brain disease defense. The Journal of Physical Chemistry B, 128(16), 3615–3625. [Link]

- Liu, X., et al. (2008). Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. Journal of Pharmacology and Experimental Therapeutics, 325(1), 47-55. [Link]

- Budny, J., et al. (1975). A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog. British Journal of Pharmacology, 55(4), 535-539. [Link]

- Wikipedia. (n.d.).

- Wikipedia. (n.d.). Tryptophan hydroxylase. [Link]

- Badawy, A. A.-B. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research, 10, 1178646917691938. [Link]

- Bader, C. D., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]

- Amaral, M., et al. (2023). Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan. International Journal of Molecular Sciences, 24(7), 6432. [Link]

- Richard, D. M., et al. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. International Journal of Tryptophan Research, 2, 45-60. [Link]

- Wikipedia. (n.d.). NMDA receptor antagonist. [Link]

- O'Mahony, S. M., et al. (2015). Tryptophan metabolites in depression: Modulation by gut microbiota.

- Nakada, Y., et al. (1995). In vivo 19F MR spectroscopic study of metabolism of 5-fluorotryptophan in rat liver. Magnetic Resonance in Medical Sciences, 34(3), 369-373. [Link]

- Sas, K., et al. (2023). The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases. International Journal of Molecular Sciences, 24(6), 5673. [Link]

- Jackson, J., et al. (2018). Serotonin Inhibition of Claustrum Projection Neurons: Ionic Mechanism, Receptor Subtypes and Consequences for Claustrum Computation. International Journal of Molecular Sciences, 19(12), 3839. [Link]

- Curtius, H. C., et al. (1980). In vivo studies of the tryptophan-5-hydroxylase system. Quantitation of serotonin and tryptamine using gas chromatography-mass fragmentography.

- Wu, J., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1133612. [Link]

- Jenkins, T. A., et al. (2016). Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. Nutrients, 8(1), 56. [Link]

- Le Floc'h, N., et al. (2011). What is the tryptophan kynurenine pathway and why is it important to neurotherapy? Expert Review of Neurotherapeutics, 11(8), 1125-1137. [Link]

- Cox, B., et al. (1981). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. British Journal of Pharmacology, 74(1), 15-22. [Link]

- Nurit, E., et al. (2023). Rapid Tryptophan Assay as a Screening Procedure for Quality Protein Maize. Molecules, 28(23), 7808. [Link]

- Wu, J., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1133612. [Link]